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molecular formula C11H15NO2 B1633272 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 52759-08-7

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1633272
M. Wt: 193.24 g/mol
InChI Key: MDRWFICNTMXXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300316B1

Procedure details

To a solution of 7,8dimethoxy-1,2,3,4-tetrahydroisoquinoline (421 mg, 2.2 mmol), 2-phthalimidoacetaldehyde (410 mg, 2.2 mmol) and NaOAc (180 mg, 2.2 mmol) in 27 mL of CH2Cl2 was added 690 mg (3.25 mmol) of NaBH(OAc)3 in small portions. After stirring 1 hour at room temperature, the reaction mixture was diluted with CH2Cl2 and washed with a saturated Na2CO3 solution and brine. The residue obtained after evaporation of CH2Cl2 was dissolved in 25 mL of EtOH and treated with 1.2 mL of hydrazine hydrate overnight. The reaction mixture was then filtered and evaporated to give 510 mg (100%) of the title compound; MS m/e 327 (M+1).
Quantity
421 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1.C1(=O)[N:19](CC=O)[C:18](=O)[C:17]2=CC=CC=C12.CC([O-])=O.[Na+].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl>[NH2:19][CH2:18][CH2:17][N:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:12]([O:13][CH3:14])[C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH2:10]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
421 mg
Type
reactant
Smiles
COC1=CC=C2CCNCC2=C1OC
Name
Quantity
410 mg
Type
reactant
Smiles
C1(C=2C(C(N1CC=O)=O)=CC=CC2)=O
Name
Quantity
180 mg
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
690 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated Na2CO3 solution and brine
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of CH2Cl2
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 25 mL of EtOH
ADDITION
Type
ADDITION
Details
treated with 1.2 mL of hydrazine hydrate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCN1CC2=C(C(=CC=C2CC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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